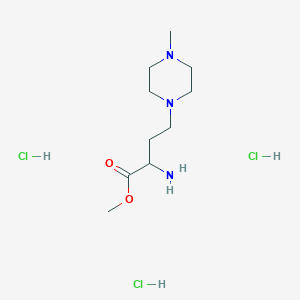
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate, also known as BBTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBTM is a thiophene derivative that has a benzylbenzamido group attached to it. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into compounds with structural similarities, such as various thiophene derivatives, focuses on synthetic methodologies and the exploration of unique chemical properties. For instance, the synthesis of thiophene derivatives through reactions like the Gewald reaction indicates a broader interest in modifying thiophene scaffolds for diverse applications, ranging from materials science to pharmaceuticals (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). Additionally, studies on the photodimerization of benzoxaphosphorines under sunlight provide insight into the stereochemical aspects of similar compounds, which could be relevant for designing molecules with specific optical or electronic properties (Nikolova, Vayssilov, Rodios, & Bojilova, 2002).
Antimicrobial Applications
Thiophene derivatives have been examined for their antimicrobial properties, indicating potential pharmaceutical applications. The synthesis of novel aromatic polyimides, including thiophene derivatives, and their evaluation against various microbial strains highlight the role of such compounds in developing new antimicrobial agents. These studies often focus on the structure-activity relationship, optimizing molecular structures for enhanced efficacy against bacteria and fungi (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Material Science and Polymer Chemistry
The applications extend into material science, where derivatives of thiophenes and related compounds are used in the synthesis of novel polymers and materials. The exploration of polyimides synthesized from various diamines, including thiophene-based structures, showcases the interest in utilizing such compounds for advanced materials with specific thermal and chemical resistance properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Catalysis and Organic Transformations
Investigations into palladium-catalyzed reactions of alkynylbenzamides, including studies on oxidative carbonylation, reveal the catalytic potential of thiophene-related compounds in facilitating complex organic transformations. These studies contribute to the development of new synthetic routes for functionalized organic molecules, highlighting the versatility of thiophene derivatives in organic synthesis (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
Eigenschaften
IUPAC Name |
diethyl 5-[(4-benzylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-4-30-24(28)20-16(3)21(25(29)31-5-2)32-23(20)26-22(27)19-13-11-18(12-14-19)15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFOZNIZDSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2664193.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)


![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)

![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)



